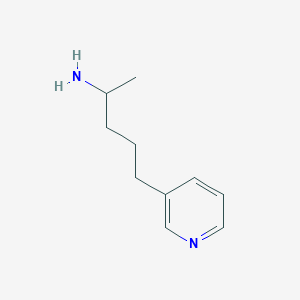

5-(Pyridin-3-yl)pentan-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Pyridin-3-yl)pentan-2-amine is a chemical compound that belongs to the class of amines. It is characterized by a pyridine ring attached to a pentan-2-amine chain. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Wissenschaftliche Forschungsanwendungen

5-(Pyridin-3-yl)pentan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential therapeutic effects and interactions with biological targets.

Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-2-amine can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of 5-(Pyridin-3-yl)pentan-2-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyridin-3-yl)pentan-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 and TEMPO.

Reduction: Reduction of nitro groups to amines using catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions involving halides and other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: PhI(OAc)2, TEMPO

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

Catalysts: Copper, nickel, and other transition metals

Major Products Formed

Aldehydes and Ketones: Formed through oxidation reactions

Amines: Formed through reduction reactions

Substituted Pyridines: Formed through nucleophilic substitution reactions

Wirkmechanismus

The mechanism of action of 5-(Pyridin-3-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may enhance the inhibitory potential of neurotransmitters by modulating GABA-A receptors . Additionally, it can participate in oxidation reactions, converting amines to carbonyl compounds through the action of hypervalent iodine and TEMPO .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Pyridin-3-yl)pentan-2-one: A related compound with a ketone functional group instead of an amine.

3-(Pyridin-3-yl)propan-1-amine: A shorter chain analogue with similar structural features.

Uniqueness

5-(Pyridin-3-yl)pentan-2-amine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic applications and potential therapeutic effects make it a valuable compound in both research and industrial contexts.

Biologische Aktivität

5-(Pyridin-3-yl)pentan-2-amine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies that highlight its significance.

Target Interactions

The biological activity of 5-(Pyridin-3-yl)pentan-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been reported to interact with nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in the NAD+ salvage pathway. This interaction may influence cellular metabolism and aging processes, potentially offering therapeutic benefits in metabolic disorders and age-related diseases.

Modulation of Biochemical Pathways

The compound may modulate several biochemical pathways through its enzymatic interactions. For instance, inhibition of NAMPT can lead to decreased NAD+ levels, affecting energy metabolism and apoptosis pathways. This modulation has implications for cancer treatment, as many cancer cells rely on altered metabolic pathways for survival.

Biological Activities

5-(Pyridin-3-yl)pentan-2-amine has been investigated for various biological activities, including:

- Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines by inducing apoptosis through metabolic pathway modulation.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents indicates potential activity in protecting neuronal cells from oxidative stress and apoptosis.

Anticancer Studies

A study published in Biochemistry examined a series of pyridine derivatives, including 5-(Pyridin-3-yl)pentan-2-amine, for their ability to inhibit tumor cell growth. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Pyridin-3-yl)pentan-2-amine | MDA-MB-231 (Breast) | 15 |

| Other Pyridine Derivative | A549 (Lung) | 20 |

Neuroprotective Studies

Research has indicated that compounds similar to 5-(Pyridin-3-yl)pentan-2-amine can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

Eigenschaften

IUPAC Name |

5-pyridin-3-ylpentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVJTJAALVOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.